molecular formula C10H13NO5S B133777 (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt CAS No. 112839-95-9

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

Cat. No.: B133777
CAS No.: 112839-95-9
M. Wt: 259.28 g/mol
InChI Key: AHPNSUJOZQROEQ-WNQIDUERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt is a compound that combines the properties of (S)-3-amino-2-oxetanone and p-toluenesulfonic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The p-toluenesulfonic acid component is known for its strong acidic properties and is often used as a catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt typically involves the reaction of (S)-3-amino-2-oxetanone with p-toluenesulfonic acid. The reaction is carried out in a suitable solvent, such as water or an alcohol, under controlled temperature conditions to ensure the formation of the desired salt. The reaction can be represented as follows:

(S)3Amino2oxetanone+pToluenesulfonicacid(S)3Amino2oxetanoneptoluenesulfonicacidsalt(S)-3-Amino-2-oxetanone + p-Toluenesulfonic acid \rightarrow this compound (S)−3−Amino−2−oxetanone+p−Toluenesulfonicacid→(S)−3−Amino−2−oxetanonep−toluenesulfonicacidsalt

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pH, and concentration, is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxetanone ring can be reduced to form more stable compounds.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced oxetanone derivatives.

    Substitution: Formation of substituted amino-oxetanone derivatives.

Scientific Research Applications

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt has several scientific research applications:

    Chemistry: Used as a catalyst in various organic synthesis reactions due to its strong acidic properties.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt involves its interaction with molecular targets such as enzymes and proteins. The p-toluenesulfonic acid component acts as a strong acid, facilitating protonation and activation of various functional groups. This activation can lead to the formation of reactive intermediates that participate in subsequent chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonic acid: Known for its strong acidic properties and used as a catalyst in organic synthesis.

    Benzenesulfonic acid: Another strong acid used in similar applications as p-toluenesulfonic acid.

    Methanesulfonic acid: A strong acid with similar catalytic properties.

Uniqueness

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt is unique due to the combination of the oxetanone ring and the p-toluenesulfonic acid moiety. This combination imparts unique chemical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(3S)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPNSUJOZQROEQ-WNQIDUERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](C(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575464
Record name 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112839-95-9
Record name 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
Reactant of Route 2
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
Reactant of Route 3
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
Reactant of Route 4
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
Reactant of Route 5
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
Reactant of Route 6
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt
Customer
Q & A

Q1: What is the synthetic route to obtain (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt?

A1: The provided excerpt describes a two-step synthesis:

    Q2: Are there any safety concerns associated with this synthesis?

    A2: Yes, the abstract explicitly mentions that both diethyl azodicarboxylate (DEAD) and dimethyl azodicarboxylate (DMAD) pose explosion hazards []. Trifluoroacetic acid is also noted as an irritant []. Researchers should exercise extreme caution and follow appropriate safety protocols when handling these chemicals.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.